N6-Benzyladenosine 5'-triphosphate

Chemical Genetics Myosin Light Chain Kinase Bump-and-Hole

Wild-type kinases indiscriminately phosphorylate generic ATP analogs, causing background artifacts that obscure direct substrate identification. N6-BzATP (CAS 40922-97-2) solves this via a bulky N6-benzyl substituent that excludes it from wild-type kinase active sites, enabling exclusive use by engineered AS kinases (e.g., gatekeeper mutants T338G, I338G). - Orthogonal selectivity: Zero wild-type kinase utilization vs. permissive analogs - Validated: Src, Abl, Arg, PKG Iα, Chk1 families - Also acts as A1 > A2A/A3 adenosine agonist & PKG modulator - Supplied with analytical certificate (HPLC/MS)

Molecular Formula C17H22N5O13P3
Molecular Weight 597.3 g/mol
Cat. No. B12844694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzyladenosine 5'-triphosphate
Molecular FormulaC17H22N5O13P3
Molecular Weight597.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C17H22N5O13P3/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1
InChIKeyNUUDCFZWGUJXPV-LSCFUAHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-BzATP for Orthogonal Kinase Engineering


N6-Benzyladenosine 5'-triphosphate (N6-BzATP, CAS 40922-97-2) is a synthetic N6-substituted adenosine triphosphate analog featuring a benzyl moiety at the exocyclic N6 position of the adenine base [1]. Unlike unmodified ATP, the bulky benzyl substituent renders N6-BzATP incompatible with the active site of wild-type protein kinases, thereby enabling its use as an orthogonal phospho-donor in analog-sensitive (AS) kinase engineering and bump-and-hole chemical genetic approaches [2]. The compound is also recognized for its distinct activity as an agonistic ligand with primary selectivity for adenosine A1 receptors over A2A and A3 subtypes, and as a modulator of cGMP-dependent protein kinase activity [3].

Why N6-BzATP Cannot Be Replaced by Generic ATP


Generic ATP or simple N6-alkylated analogs (e.g., N6-methyl-ATP) are recognized and consumed by the full repertoire of wild-type cellular kinases, generating indiscriminate phosphorylation signals that preclude target-specific substrate identification [1]. In contrast, the sterically demanding N6-benzyl substituent of N6-BzATP imposes a stringent steric gate that excludes the compound from wild-type kinase active sites while enabling selective utilization exclusively by engineered kinases bearing enlarged gatekeeper residue mutations (e.g., T338G, I338G, M438G) [2]. This orthogonal selectivity—absence of wild-type kinase utilization—is the foundational differentiator that defines the compound's unique utility in bump-and-hole chemical genetics, distinguishing it from permissive ATP analogs such as N6-phenethyl-ATP or N6-cyclopentyl-ATP, which exhibit variable degrees of wild-type acceptance [3]. Substitution with a non-orthogonal analog introduces background phosphorylation artifacts and negates the intended substrate tracing capability.

Quantitative Evidence for N6-BzATP Selectivity


Selective Inhibition of MLCY61G ATPase Over Wild-Type

N6-Benzyladenosine 5'-triphosphate (N6-BzATP) exhibits 7-fold selectivity for inhibiting the ATP binding and ATPase activity of the engineered MLCY61G mutant enzyme over the wild-type myosin light chain kinase . This quantitative selectivity factor directly validates the orthogonal recognition conferred by the N6-benzyl substitution relative to the unmodified enzyme active site.

Chemical Genetics Myosin Light Chain Kinase Bump-and-Hole

Exclusive Utilization by PKG Iα M438G Mutant

N6-Benzyl-ATP is efficiently utilized as a phospho-donor by the analog-sensitive gatekeeper residue mutant of cGMP-dependent protein kinase Iα (PKG Iα M438G) but exhibits zero detectable phosphorylation activity with the wild-type PKG Iα kinase [1]. The mutant kinase, but not the wild-type kinase, used the ATP analog to phosphorylate both a model peptide substrate and an established protein substrate (vasodilator-stimulated phosphoprotein).

cGMP-Dependent Protein Kinase Analog-Sensitive Allele Serotonin Transporter

Structure-Validated Orthogonal Binding Without Conformational Change

The crystal structure of human c-Src tyrosine kinase T338G gatekeeper mutant in complex with N6-benzyl ADP was solved at 2.8 Å resolution, demonstrating that introduction of the benzyl substituent and the enlarged binding pocket does not alter the phospho-acceptor binding site geometry or peptide substrate specificity of the kinase [1]. This structural evidence confirms that N6-BzATP serves as a faithful orthogonal probe without inducing non-native conformational changes.

X-ray Crystallography c-Src Tyrosine Kinase Analog-Sensitive Kinase

Abl/Arg Kinase Substrate Identification via N6-Benzyl-ATP

Mutation of T334A in Abl and T361A in Arg tyrosine kinases conferred the ability to utilize N6-benzyl-ATP as a phospho-donor, whereas the wild-type Abl and Arg kinases cannot accept this analog [1]. This engineered nucleotide specificity enabled the identification of eight putative substrates, including myosin IIB, which was subsequently validated as an in vivo phosphorylation target of Arg kinase.

Abl Family Kinases Substrate Identification Chemical Genetics

Research Applications of N6-BzATP


Bump-and-Hole Substrate Identification in AS Kinases

N6-BzATP serves as the core orthogonal ATP analog for bump-and-hole chemical genetics, wherein a gatekeeper residue mutation (e.g., T338G, I338G, M438G) enlarges the kinase ATP binding pocket to accommodate the bulky N6-benzyl substituent [1]. The analog is utilized exclusively by the engineered kinase while being rejected by all wild-type cellular kinases, enabling selective thiophosphorylation and subsequent identification of direct kinase substrates via mass spectrometry [2]. This approach has been validated across multiple kinase families, including Src, Abl, Arg, PKG Iα, and Chk1 [3].

PKG Signaling Pathway Dissection

N6-BzATP is employed as a selective modulator of cGMP-dependent protein kinase activity, exhibiting high specificity for PKG over other nucleotide-binding proteins [1]. The analog has been used to dissect PKG-dependent versus PKG-independent phosphorylation events in serotonin transporter (SERT) regulation, demonstrating that SERT phosphorylation occurs via an intermediary kinase rather than direct PKG action [2]. This application is particularly relevant for cardiovascular, neuronal, and smooth muscle signaling research.

Adenosine A1 Receptor Agonist Profiling

N6-Benzyladenosine 5'-triphosphate functions as an agonistic ligand with preferential affinity for adenosine A1 receptors over A2A and A3 subtypes [1]. This receptor selectivity profile enables its use in pharmacological studies of purinergic signaling pathways where discrimination between adenosine receptor subtypes is required. The compound's triphosphate moiety additionally renders it a probe for investigating the interplay between nucleotide and nucleoside receptor activation following ectonucleotidase-mediated conversion [2].

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